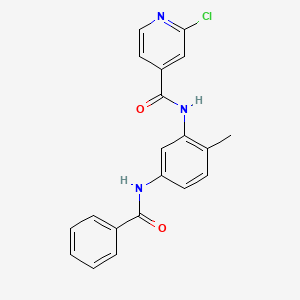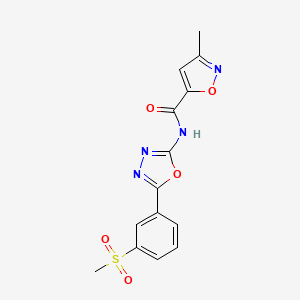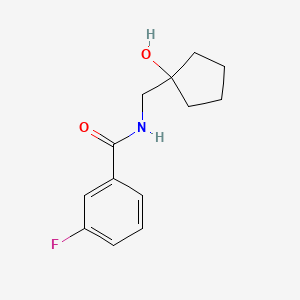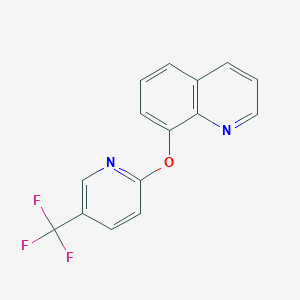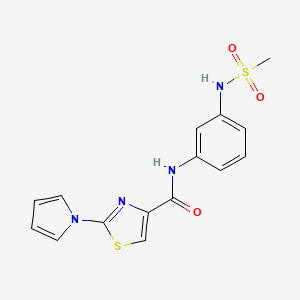
N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, also known as MPT0G211, is a novel small molecule compound that has been synthesized and studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be developed into a new anticancer drug.
科学的研究の応用
Antiproliferative Activities
Sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Some compounds exhibit promising broad-spectrum antitumor activities comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin, especially showing selective effects against specific tumor cells such as rat brain tumor cells (C6) (Mert et al., 2014).
Antimicrobial and Antifungal Activities
Novel heterocyclic compounds incorporating the sulfamoyl moiety have been synthesized for use as antimicrobial agents. These compounds showed promising results against both bacterial and fungal strains, indicating their potential as new antimicrobial agents (Darwish et al., 2014). Additionally, other studies have extended the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting further investigation for these compounds is promising (Kobzar et al., 2019).
Carbonic Anhydrase Inhibitory Activities
Sulfonamide derivatives have also been investigated for their inhibitory activities against carbonic anhydrase (CA) isoenzymes. These studies have identified compounds with low nanomolar inhibition KI values against various human CA isoforms, suggesting potential applications in treating diseases such as cancer, obesity, epilepsy, and glaucoma. The structure-activity relationships for the inhibition of these isoforms with pyrazole-sulfonamides indicate a well-defined pattern, offering insights into drug design and development (Carta et al., 2017).
特性
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-24(21,22)18-12-6-4-5-11(9-12)16-14(20)13-10-23-15(17-13)19-7-2-3-8-19/h2-10,18H,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZMFLFXDSPWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2780673.png)

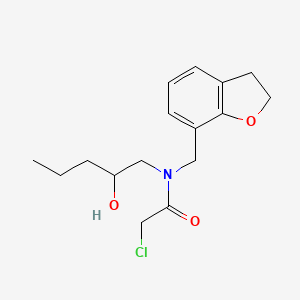
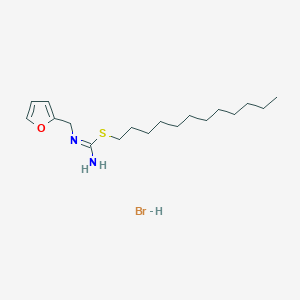
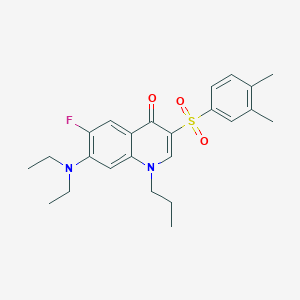
![2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B2780679.png)
![2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2780680.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-4-carboxylic acid](/img/structure/B2780682.png)
